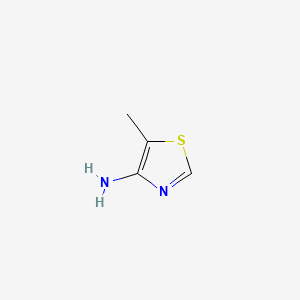

5-methyl-1,3-thiazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(5)6-2-7-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMHLVXRXDAVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 1,3 Thiazol 4 Amine and Derived Aminothiazole/thiadiazole Scaffolds

Precursor Synthesis and Intermediate Preparation for Thiazole (B1198619) Ring Formation

The successful construction of the thiazole ring is critically dependent on the quality and reactivity of the starting materials. The preparation of key precursors, namely α-haloketones and thioamides or thioureas, is a fundamental step in most synthetic routes leading to 5-methyl-1,3-thiazol-4-amine and its derivatives.

Synthesis of Alpha-Haloketone Precursors

Alpha-haloketones are bifunctional electrophiles that serve as a crucial component in the formation of the thiazole ring. wikipedia.org They are typically synthesized by the halogenation of a ketone at the α-position. Common halogenating agents include elemental halogens (X₂) such as chlorine or bromine, N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). wikipedia.org The reaction involves the treatment of a ketone, such as acetone (B3395972) or a derivative, with the halogen source, often in an acidic or basic medium to facilitate the reaction. wikipedia.org For instance, chloroacetone, a prominent α-haloketone, is produced through the reaction of acetone with chlorine. wikipedia.org

Asymmetric synthesis of α-haloketones has also been explored using organocatalysis to introduce chirality. wikipedia.org One reported method involves the conversion of an acid chloride to an α-halo ester using a strong base, a bromine donor, and a proline-based organocatalyst. wikipedia.org The acidic nature of the α-hydrogen in α-haloketones, due to the electron-withdrawing effects of the carbonyl and halide groups, is a key property exploited in their reactions. wikipedia.org

| Precursor Type | Synthetic Method | Reagents | Key Features |

| α-Haloketone | Halogenation of Ketones | X₂ (Cl₂, Br₂), NBS, DBDMH | Bifunctional electrophiles, crucial for thiazole ring formation. wikipedia.org |

| Chiral α-Haloketone | Asymmetric Organocatalysis | Acid chloride, strong base, bromine donor, organocatalyst | Introduces chirality into the precursor molecule. wikipedia.org |

Preparation of Thiourea (B124793) and Thioamide Starting Materials

Thiourea and its derivatives, as well as thioamides, provide the essential N-C-S fragment for the construction of the thiazole ring. encyclopedia.pubnih.gov Thiourea is a commercially available and stable reagent, making it a popular choice in Hantzsch-type syntheses. youtube.com Thioamides can be prepared through various methods, including the reaction of amides with Lawesson's reagent or phosphorus pentasulfide. researchgate.net The synthesis of primary thioamides from nitriles using elemental sulfur or thiuram in the presence of an oxidizing agent has also been reported as an environmentally benign approach. researchgate.net

The choice of the thioamide or thiourea derivative is crucial as it determines the substituent at the 2-position of the resulting thiazole ring. encyclopedia.pubnih.gov For example, the reaction of an α-haloketone with thiourea yields a 2-aminothiazole (B372263), while using a substituted thioamide leads to a 2-substituted thiazole. encyclopedia.pubnih.gov

| Starting Material | Preparation Method | Reagents | Role in Thiazole Synthesis |

| Thiourea | Commercially Available | - | Provides the N-C-S fragment for 2-aminothiazoles. encyclopedia.pubnih.govyoutube.com |

| Thioamides | Thionation of Amides | Lawesson's reagent, P₂S₅ | Provides the N-C-S fragment for 2-substituted thiazoles. researchgate.net |

| Primary Thioamides | Oxidative Thiolysis of Nitriles | Elemental sulfur or thiuram, K₂S₂O₈ | Environmentally friendly synthesis of primary thioamides. researchgate.net |

Classical and Modern Approaches to Thiazole Ring Synthesis

The formation of the thiazole ring can be achieved through a variety of cyclization strategies, with the Hantzsch synthesis being the most classical and widely employed method. Modern approaches often focus on improving efficiency, functional group tolerance, and environmental friendliness through catalytic systems and one-pot procedures.

Hantzsch-Type Cyclization and its Variants

The Hantzsch thiazole synthesis, first reported in 1887, is the most common method for preparing thiazole derivatives. smolecule.combepls.com It involves the condensation reaction between an α-haloketone and a thioamide or thiourea. encyclopedia.pubnih.gov The reaction mechanism proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone. youtube.comsmolecule.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. youtube.comsmolecule.com This method is highly versatile, allowing for the synthesis of thiazoles with various substituents at the 2, 4, and 5-positions. encyclopedia.pubnih.gov

Numerous modifications and optimizations of the Hantzsch synthesis have been developed to improve yields and reaction conditions. These include the use of microwave irradiation, which can significantly shorten reaction times, and solvent-free conditions, which offer a greener alternative. researchgate.netmdpi.com For example, a one-pot synthesis of Hantzsch thiazole derivatives has been achieved by reacting α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes under solvent-free conditions, with completion in as little as 3 minutes and yields up to 95%. researchgate.net

| Synthesis Method | Description | Key Intermediates | Advantages |

| Hantzsch Thiazole Synthesis | Condensation of α-haloketones with thioamides/thioureas. encyclopedia.pubnih.govsmolecule.com | Imino thioether, hydroxythiazoline. encyclopedia.pubnih.gov | Widely applicable, versatile for substitution patterns. encyclopedia.pubnih.gov |

| Microwave-Assisted Hantzsch | Hantzsch reaction under microwave irradiation. mdpi.com | - | Reduced reaction times, often higher yields. mdpi.com |

| Solvent-Free Hantzsch | Hantzsch reaction without a solvent. researchgate.net | - | Environmentally friendly, simple workup. researchgate.net |

Cyclization Strategies Involving Various Nitrogen and Sulfur Sources

Modern synthetic strategies have expanded the range of nitrogen and sulfur sources that can be utilized for thiazole synthesis, moving beyond traditional thioamides and thioureas. Elemental sulfur has been employed as the sulfur source in copper-catalyzed aerobic oxidative sulfuration/annulation reactions of aldehydes and amines to form thiazoles. encyclopedia.pubrsc.org This method is advantageous due to the low cost of the catalyst and the use of a green oxidant. encyclopedia.pub

Another innovative approach involves a copper-catalyzed [3+1+1]-type condensation reaction of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to produce thiazoles in very good yields under mild conditions. encyclopedia.puborganic-chemistry.org This reaction demonstrates good functional group tolerance. organic-chemistry.org Furthermore, the synthesis of 4-substituted 2-aminothiazoles can be achieved from vinyl azides and potassium thiocyanate, with the selectivity for different products being controlled by the choice of a palladium or iron catalyst. encyclopedia.pub These methods highlight the ongoing development of novel cyclization strategies that offer greater flexibility and efficiency in the synthesis of thiazole-based compounds.

Targeted Synthesis of this compound and its Position Isomers

The synthesis of specifically substituted thiazoles, such as the aminothiazole isomers, relies on well-established cyclization reactions and modern derivatization techniques. The regioselectivity of these reactions is crucial in obtaining the desired isomer.

Specific Synthetic Routes to this compound

The direct synthesis of this compound is less commonly documented than its 2-amino counterpart. However, established methods for thiazole synthesis can be adapted to target this specific isomer. The Hantzsch thiazole synthesis and the Cook-Heilbron synthesis are foundational methods for constructing the thiazole ring. numberanalytics.com

The Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. numberanalytics.com To obtain a 4-amino substituted thiazole, a key starting material would be an α-haloketone bearing a protected amino group or a precursor that can be converted to an amine. For instance, the synthesis of related structures like 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones has been achieved through the reaction of 3-(2-bromopropanoyl)-2H-chromen-2-one with various thioureas. researchgate.net This demonstrates the construction of the 5-methyl-thiazol-4-yl core via a Hantzsch-type condensation.

Another relevant approach is the Cook-Heilbron synthesis , which is particularly useful for preparing 5-aminothiazoles. numberanalytics.com This method involves the reaction between an α-aminonitrile and carbon disulfide. numberanalytics.com

A plausible synthetic strategy for the title compound could also involve preparing a precursor like (5-methyl-1,3-thiazol-4-yl)methanol, which can be synthesized from starting materials such as ethyl 5-(5-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate. The resulting alcohol could then be converted to the corresponding amine through a series of functional group transformations.

Table 1: General Components for Hantzsch Thiazole Synthesis

| Reactant A (α-Halocarbonyl) | Reactant B (Thioamide/Thiourea) | Resulting Thiazole Substitution Pattern |

|---|---|---|

| α-Haloketone | Thioamide | 2,4,5-trisubstituted thiazole |

| α-Haloaldehyde | Thioamide | 2,5-disubstituted thiazole |

Synthesis of 5-Methyl-1,3-thiazol-2-amine and its Related Analogs

The 2-amino isomer, 5-methyl-1,3-thiazol-2-amine, is a common building block in medicinal chemistry and its synthesis and derivatization are well-documented. It serves as a versatile precursor for more complex molecules.

A convergent synthetic process often begins by reacting 5-methyl-1,3-thiazol-2-amine with an electrophile. rsc.org For example, its reaction with 3-bromopropanoyl chloride in an aqueous solution of sodium carbonate yields the intermediate 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide. rsc.org This intermediate can then be coupled with various nucleophiles, such as 5-aryl-1,3,4-oxadiazole-2-thiols, to produce complex heterocyclic hybrids. rsc.org

Another synthetic approach is the one-pot, three-component reaction between an aromatic aldehyde, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol, using silica (B1680970) sulfuric acid as a catalyst in glycerol, to produce Betti bases.

The core thiazole ring of these analogs is often formed via the Hantzsch synthesis, typically through the cyclocondensation of a thiourea derivative with an appropriate α-haloketone. vulcanchem.com

Table 2: Examples of Reactions Involving 5-Methyl-1,3-thiazol-2-amine

| Reagent(s) | Product Type | Reference |

|---|---|---|

| 3-Bromopropanoyl chloride | Propanamide intermediate | rsc.org |

| Cyclopropane carbonyl chloride | Cyclopropyl amide derivative |

Green Chemistry Approaches and Catalytic Methods in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. researchgate.net These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.netbohrium.com

Several innovative green techniques have been developed:

Microwave and Ultrasound-Assisted Synthesis : The use of microwave irradiation researchgate.netbepls.com or ultrasonic irradiation bepls.commdpi.com can dramatically reduce reaction times, increase yields, and often leads to cleaner reactions compared to conventional heating.

Green Solvents : Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. numberanalytics.combepls.com Catalyst-free reactions refluxed in water have been reported for the synthesis of certain thiazole derivatives. bepls.com

Catalytic Methods : The development of efficient and recyclable catalysts is a cornerstone of green thiazole synthesis. numberanalytics.com

Biocatalysts : Cross-linked chitosan (B1678972) hydrogel has been used as a recyclable, eco-friendly biocatalyst for synthesizing thiazoles under ultrasonic irradiation. mdpi.com

Magnetic Nanocatalysts : Magnetic nanoparticles are gaining attention as catalysts because they can be easily recovered from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst reuse. benthamdirect.combenthamscience.com

Electrochemical Synthesis : Electrochemical methods offer a sustainable alternative by avoiding the need for chemical oxidants. An electrochemical oxidative cyclization of enaminones with thioamides has been reported for thiazole synthesis under metal- and oxidant-free conditions. rsc.orgorganic-chemistry.org

Table 3: Comparison of Green Synthesis Strategies for Thiazoles

| Method | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted | Use of microwave energy for heating | Reduced reaction time, high yields, fewer by-products. bepls.com |

| Ultrasound-Mediated | Use of ultrasonic waves to promote reaction | Mild conditions, reduced reaction times, high yields. mdpi.com |

| Recyclable Catalysis | Use of biocatalysts or magnetic nanocatalysts | Catalyst can be recovered and reused, reducing waste and cost. mdpi.combenthamdirect.com |

| Electrochemical Synthesis | Use of electricity to drive the reaction | Avoids chemical oxidants, mild conditions, metal-free. rsc.org |

Chemical Reactivity and Transformational Chemistry of 5 Methyl 1,3 Thiazol 4 Amine Derivatives

Reactivity of the Amino Group in Thiazole (B1198619) Scaffolds

The amino group attached to the thiazole ring is a key site for chemical modifications, including acylation, sulfonylation, alkylation, arylation, and condensation reactions.

Acylation and Sulfonylation Reactions

The amino group of thiazole derivatives readily undergoes acylation when treated with acyl chlorides or anhydrides, forming amide derivatives. smolecule.com For instance, the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine (B128534) in dioxane results in N-acylated products. mdpi.com Similarly, sulfonylation of the amino group can be achieved by reacting the thiazole amine with sulfonyl chlorides. vulcanchem.com This reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine to neutralize the hydrogen chloride byproduct. vulcanchem.com The resulting sulfonamides are an important class of compounds with various biological activities.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 2-amino-5-benzyl-1,3-thiazoles | Acid chlorides | N-acylated 2-amino-5-benzyl-1,3-thiazoles | mdpi.com |

| Thiazole amine | 4-fluorobenzenesulfonyl chloride | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide | vulcanchem.com |

| 5-methyl-1,2-oxazole-3-amine | Sulfonyl chlorides | 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide |

Alkylation and Arylation Processes

Alkylation of the amino group in thiazole derivatives can be achieved using various alkylating agents. For example, the methyl group on the thiazole ring can undergo alkylation. Palladium-catalyzed N-arylation has been successfully used to introduce aryl groups to the amino functionality of 4-aminothiazoles. researchgate.net This reaction typically involves the use of a palladium catalyst, such as Pd(OAc)₂, and a ligand like Xantphos, to facilitate the coupling of the thiazole amine with an aryl halide. researchgate.net Another method for direct arylation of thiazole C-H bonds utilizes a copper catalyst in combination with a base. organic-chemistry.org

Condensation Reactions to Form Imine and Other Derivatives

The amino group of 5-methyl-1,3-thiazol-4-amine can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. analis.com.mymasterorganicchemistry.com These reactions are typically catalyzed by acid and involve the elimination of a water molecule. masterorganicchemistry.com The formation of imines can be achieved through conventional heating or by using microwave irradiation, which can significantly reduce reaction times. analis.com.my These imine derivatives can serve as intermediates for the synthesis of other heterocyclic compounds. smolecule.com

Reactions Involving the Thiazole Ring System

The thiazole ring itself can undergo chemical transformations, although it is generally aromatic and relatively stable.

Oxidation of Substituents

Substituents on the thiazole ring can be oxidized. For example, a hydroxymethyl group attached to the thiazole ring can be oxidized to the corresponding aldehyde or carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The sulfur atom in a sulfanyl (B85325) bridge connected to the thiazole ring can be oxidized to form sulfoxides or sulfones using reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Table 2: Oxidation of Thiazole Substituents

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| (5-Methyl-1,3-thiazol-4-yl)methanol | Potassium permanganate | (5-Methyl-1,3-thiazol-4-yl)formaldehyde | |

| (5-Methyl-1,3-thiazol-4-yl)methanol | Chromium trioxide | (5-Methyl-1,3-thiazol-4-yl)carboxylic acid | |

| 5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine | Hydrogen peroxide | 5-[(4-Methyl-1,3-thiazol-2-yl)sulfinyl]pyridin-2-amine | |

| 5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine | m-CPBA | 5-[(4-Methyl-1,3-thiazol-2-yl)sulfonyl]pyridin-2-amine |

Reduction of Thiazole Ring or Substituents

The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride. It is also possible to reduce substituents on the thiazole ring. For instance, a nitro group could potentially be reduced to an amino group. smolecule.com

Nucleophilic and Electrophilic Substitution on the Ring

The reactivity of the thiazole ring in this compound and its derivatives is governed by the electronic properties of the constituent atoms and the influence of substituents. The thiazole ring is an electron-rich heterocyclic system, but the positions on the ring exhibit different reactivities towards electrophilic and nucleophilic attack. The presence of the amino group at C4 and the methyl group at C5 significantly influences the regioselectivity of substitution reactions.

Generally, electrophilic substitution on the thiazole ring is challenging due to the deactivation of the ring by the electronegative nitrogen and sulfur atoms. However, the electron-donating amino group at the C4-position can activate the ring towards electrophiles. The most nucleophilic carbon center in the 2-aminothiazole (B372263) scaffold is typically the C5 position, making it the primary site for electrophilic attack.

A common strategy to achieve substitution at the C5 position involves a halogenation followed by a nucleophilic substitution protocol. jocpr.com For instance, 2-aminothiazole derivatives can be halogenated at the 5-position using reagents like bromine in dimethylformamide (DMF) or with copper(II) bromide (CuBr₂) in acetonitrile. jocpr.com The resulting 5-halo-2-aminothiazole is then a versatile intermediate for introducing various nucleophiles.

One study demonstrated a two-step synthesis of 5-substituted-2-aminothiazoles via a halogenation/nucleophilic substitution pathway. jocpr.com This method highlights the enhanced reactivity of the C5 position for introducing diversity into the thiazole scaffold.

| Starting Material | Halogenating Agent | Nucleophile | Solvent System | Product Type | Reference |

| 2-Amino-4-substituted-thiazole | I₂ | Thiourea (B124793) | H₂O/EtOH | bis-[2-Amino-thiazolyl] sulfide | jocpr.com |

| 2-Amino-4-substituted-thiazole | Br₂ | Amine or Na₂S | DMF | 5-Amino or 5-Thio-2-aminothiazole | jocpr.com |

| 2-Amino-4-substituted-thiazole | CuBr₂ | Amine or Na₂S | Acetonitrile | 5-Amino or 5-Thio-2-aminothiazole | jocpr.com |

This table summarizes different approaches for the functionalization of the C5 position of the 2-aminothiazole ring.

The amino group itself can also participate in reactions. For example, acylation of the exocyclic amino group is a common transformation, which can serve as a protecting step or to introduce new functionalities.

Annulation and Formation of Fused Heterocyclic Systems

The this compound core is a valuable building block for the construction of more complex fused heterocyclic systems. The presence of multiple reaction sites—the endocyclic nitrogen, the exocyclic amine, and the C5-methyl group—allows for various annulation strategies, leading to the formation of novel polycyclic architectures with potential biological activities.

Synthesis of Thiazolodiazepines and Related Fused Systems

Thiazolodiazepines, which are fused systems containing a thiazole and a diazepine (B8756704) ring, are of significant interest in medicinal chemistry. The synthesis of these structures often utilizes aminothiazole derivatives as key starting materials. A common synthetic route involves the acylation of the aminothiazole with a bifunctional reagent, followed by an intramolecular cyclization to form the seven-membered diazepine ring.

For example, research has been conducted on the synthesis of (E)-ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a] Current time information in Bangalore, IN.diazepine-2-carboxylate and related analogues. researchgate.net The synthesis begins with the acylation of an appropriate 2-aminothiazole derivative, such as ethyl 2-amino-4-methyl-thiazole-5-carboxylate, with 4-chlorobutyryl chloride in toluene. researchgate.net This reaction yields the intermediate N-acylated thiazole. Subsequent intramolecular cyclization, often promoted by a base like diethylamine (B46881) in refluxing toluene, leads to the formation of the fused thiazolodiazepine ring system. researchgate.net

In a related approach, 2-amino-4-methylthiazole (B167648) was first acetylated for protection, then brominated at the C5 position. researchgate.net After deprotection of the amino group, the resulting 5-bromo-4-methylthiazol-2-amine was acylated with 4-chlorobutyryl chloride to give N-(5-bromo-4-methylthiazol-2-yl)-4-chlorobutanamide. researchgate.net This intermediate was then cyclized to produce a bromo-substituted thiazolodiazepine, demonstrating how prior ring substitution can be used to generate diverse fused products. researchgate.net

| Starting Thiazole | Acylating Agent | Cyclization Condition | Fused Product | Reference |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 4-Chlorobutyryl chloride | Diethylamine, Toluene, Reflux | (E)-Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a] Current time information in Bangalore, IN.diazepine-2-carboxylate | researchgate.net |

| 2-Amino-5-bromo-4-methylthiazole | 4-Chlorobutyryl chloride | Base-mediated | (E)-2-Bromo-3-methyl-6,7-dihydro-thiazolo[3,2-a] Current time information in Bangalore, IN.diazepin-8(5H)-one | researchgate.net |

This table illustrates the general synthetic strategy for constructing thiazolodiazepine systems from 2-aminothiazole precursors.

Incorporation into Bi- and Multi-Heterocyclic Architectures

Beyond fused systems, the this compound scaffold is extensively used to construct bi- and multi-heterocyclic molecules where two or more heterocyclic rings are linked together. These architectures are synthesized to explore new chemical space for drug discovery. nih.govresearchgate.netresearchgate.net

A prominent strategy involves converting a derivative of this compound into a versatile nucleophile or electrophile, which is then coupled with another heterocyclic moiety. One such approach starts with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, a close analogue of the target compound. nih.govresearchgate.net This starting material is converted in a multi-step sequence into a key bi-heterocyclic nucleophile, 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. nih.govresearchgate.netresearchgate.net

The synthesis of this key intermediate proceeds as follows:

Hydrazide Formation: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is treated with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) to yield 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide. nih.govresearchgate.netresearchgate.net

Oxadiazole Ring Formation: The resulting hydrazide is refluxed with carbon disulfide in a basic medium (e.g., potassium hydroxide (B78521) in ethanol). This step leads to the cyclization and formation of the 1,3,4-oxadiazole (B1194373) ring, affording the 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol nucleophile. nih.govresearchgate.netresearchgate.net

This thiazole-oxadiazole thiol can then be reacted with a variety of electrophiles to create a library of complex bi-heterocyclic molecules. For instance, S-alkylation with different electrophilic partners (e.g., substituted 3-bromopropanamides) in the presence of a base like lithium hydride (LiH) in DMF yields the final multi-heterocyclic products. nih.govresearchgate.netresearchgate.net This modular approach allows for the systematic variation of substituents to build structure-activity relationships. researchgate.net

| Step | Reagents and Conditions | Intermediate/Product | Reference |

| 1. Hydrazide Synthesis | Hydrazine hydrate, Methanol, Reflux | 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide | nih.govresearchgate.net |

| 2. Oxadiazole Formation | Carbon disulfide, KOH, Ethanol, Reflux | 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol | nih.govresearchgate.net |

| 3. Coupling | Various electrophiles, LiH, DMF, Stirring | 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides | nih.govresearchgate.net |

This table outlines a synthetic pathway for constructing bi-heterocyclic systems linking thiazole and 1,3,4-oxadiazole rings.

Derivatization Strategies and Analogue Development of the 5 Methyl 1,3 Thiazol 4 Amine Scaffold

Synthesis of N-Substituted Thiazole-Amines

Modification of the 4-amino group is a primary strategy for diversifying the 5-methyl-1,3-thiazol-4-amine scaffold. This approach allows for the introduction of a wide array of functional groups, which can modulate the molecule's physicochemical properties and biological interactions.

N-acylation is a common method for derivatizing the 4-amino group of the thiazole (B1198619) ring. This reaction typically involves treating the parent amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. This process attaches an acyl group to the amine, forming an amide linkage.

One comprehensive approach involves the synthesis of peptidomimetic analogues where the thiazole scaffold mimics a dipeptide unit. In these syntheses, the 4-amino group is coupled with various protected amino acids or other carboxylic acids. For example, N-terminus analogues have been prepared by coupling the thiazole amine with a range of carboxylic acids or acid chlorides, such as 3,4,5-trimethoxybenzoic acid, to generate N-acylated products. nih.gov This strategy is fundamental to building more complex structures from the primary amine.

Building upon simple acylation, researchers have developed complex amide and sulfonamide analogues to explore structure-activity relationships extensively. These modifications can significantly alter the scaffold's electronic and steric properties.

A solid-phase synthesis approach has been successfully employed to create a library of thiazole-based peptidomimetics. rsc.org This method starts with a resin-bound thiazole intermediate, and the 4-amino group is elongated through standard Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the sequential addition of amino acids, creating complex peptide chains attached to the thiazole core. rsc.org

Similarly, solution-phase synthesis has been used to create elaborate amide structures. In one instance, a valine-derived thiazole scaffold was first C-terminally amidated, and the resulting amine was then coupled with various carboxylic acids, including those containing benzophenone (B1666685) moieties, to produce complex amides. nih.gov Thioamide derivatives have also been synthesized by treating the corresponding carboxamides with Lawesson's reagent. nih.gov While specific examples starting directly from this compound are often part of larger molecular constructs, the general synthesis of thiazole-based sulfonamides involves reacting the amine with a sulfonyl chloride, often in the presence of a base. ekb.egsci-hub.se

Table 1: Examples of N-Substituted Amide Analogs

| Starting Scaffold | Reagents | Product Type | Reference |

|---|---|---|---|

| (S)-Valine-derived thiazole-4-amine | 2-Aminobenzophenone, HCTU, HOBt, DIEA | Complex N-acylated benzophenone derivative | nih.gov |

| Resin-bound 4-aminothiazole-5-carboxylate | Fmoc-protected amino acids (SPPS) | Thiazole-based peptidomimetics | rsc.org |

| Thiazole-4-carboxamide | Lawesson's reagent | Thiazole-4-thioamide | nih.gov |

N-Acylated and N-Arylated Derivatives

Design and Synthesis of Thiazole-Containing Hybrid Molecules

A powerful strategy in drug design is the creation of hybrid molecules, where two or more pharmacophoric scaffolds are linked together to create a single compound with potentially enhanced or novel biological activities. The this compound scaffold is an excellent candidate for this approach.

Hybrid molecules are often synthesized by forming amide or linker bonds between the thiazole's amino group and another heterocyclic or functional molecule. For example, 2-amino-thiazole derivatives have been coupled with 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) moieties. ajol.inforsc.org A similar strategy can be applied to the 4-amino isomer, linking it to other rings like thiadiazine or triazole. The synthesis of 4-({5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine demonstrates the creation of a thiazole-triazole hybrid, albeit with a different substitution pattern. brieflands.com The synthesis of such hybrids generally involves preparing functionalized intermediates of each ring system and coupling them in the final steps. ucl.ac.uk

Applications in Medicinal Chemistry Research and Biological Activity Studies

Thiazole (B1198619) Scaffolds as Pharmacophores in Drug Discovery Research

The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. rsc.orgnih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. tandfonline.com The 5-methyl-1,3-thiazol-4-amine scaffold, in particular, serves as a crucial starting point for the synthesis of more complex molecules with therapeutic potential.

Rational drug design often employs known pharmacophores to create new molecules with improved potency and selectivity. The this compound structure is utilized in this approach to develop lead compounds for various therapeutic targets. For instance, derivatives of 2-amino-5-methyl-thiazole have been synthesized and investigated as potential cognitive enhancers by targeting specific neurotransmitter receptors. jocpr.com The design of these compounds often involves the acylation of the amino group to introduce different functionalities aimed at optimizing receptor binding. jocpr.com

A notable example of rational design is the development of thiazole-based inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. By hybridizing the chalcone (B49325) and thiazole pharmacophores, researchers have created potent 5-LOX inhibitors. researchgate.net Similarly, the thiazole nucleus is a key component in the design of inhibitors for protein kinases, such as DYRK1A, which are implicated in neurological disorders and cancer. mdpi.com The strategic modification of the thiazole scaffold, including the introduction of various substituents, is a common strategy to enhance the biological activity and pharmacokinetic properties of lead compounds. ump.edu.pl

Derivatives of this compound have been extensively explored as modulators of various enzymes and receptors. The thiazole ring's ability to participate in hydrogen bonding and hydrophobic interactions makes it an effective anchor for binding to the active sites of enzymes and the binding pockets of receptors.

Thiazole derivatives have been identified as potent inhibitors of several enzymes, including alkaline phosphatase, tyrosinase, and various protein kinases. rsc.orgmdpi.comacs.org For example, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and evaluated for their anticancer activity, with some compounds showing significant inhibitory effects on cancer cell lines. tandfonline.com

In the realm of receptor ligands, derivatives of this compound have shown affinity for a range of receptors, including serotonin (B10506) (5-HT6), dopamine (B1211576) (D3), histamine (B1213489) (H3), and adenosine (B11128) (A1 and A2A) receptors. jocpr.comnih.govmdpi.comresearchgate.net These findings highlight the potential of this scaffold in developing treatments for neurological and psychiatric disorders.

Rational Design and Lead Compound Development

Investigation of Biological Interactions and Mechanisms of Action

Understanding the biological interactions and mechanisms of action of this compound derivatives is crucial for their development as therapeutic agents. Researchers employ a variety of techniques, including enzyme inhibition assays, receptor binding studies, and molecular modeling, to elucidate how these compounds exert their biological effects.

The inhibitory activity of thiazole derivatives against various enzymes is a significant area of research. For instance, hybrids of thiazole and oxadiazole have been synthesized and shown to be potent inhibitors of alkaline phosphatase. rsc.org Kinetic studies of these compounds have revealed non-competitive inhibition, suggesting the formation of a stable enzyme-inhibitor complex. acs.org

The following table summarizes the inhibitory activity of selected thiazole derivatives against various enzymes:

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 human lung adenocarcinoma cells | 23.30 ± 0.35 µM | tandfonline.com |

| (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | DYRK1A protein kinase | 0.028 µM | mdpi.com |

| (5Z)-5-benzo jocpr.comdioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one | DYRK1A protein kinase | 0.033 µM | mdpi.com |

| Chalcone-thiazole hybrid (4k) | 5-Lipoxygenase (5-LOX) | 0.07 ± 0.02 μM | researchgate.net |

| Thiazole-(5-aryl)oxadiazole hybrid (8d) | Alkaline Phosphatase | 1.878 ± 0.07 μM | rsc.org |

| Thiadiazole-thiazolone hybrid (5h) | Microtubule-stimulated Eg5 ATPase | 13.2 µM | ucl.ac.uk |

The ability of this compound derivatives to bind to various receptors makes them promising candidates for the treatment of central nervous system disorders. Radioligand binding assays are commonly used to determine the affinity of these compounds for their target receptors.

For example, a series of 2-amino-5-methyl-thiazole derivatives were synthesized and found to have high binding affinity for 5-HT6 and dopamine D2 receptors, suggesting their potential as cognitive enhancers. jocpr.com Furthermore, thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been developed as high-affinity ligands for both adenosine A1 and A2A receptors, with some compounds demonstrating antidepressant-like activity in animal models. researchgate.net

The following table presents the binding affinities of selected thiazole derivatives for various receptors:

| Compound/Derivative | Target Receptor | Kᵢ Value | Reference |

| 2-amino-5-methyl-thiazole derivative (Compound 9) | 5-HT6 | 0.3 ± 0.1 nM | jocpr.com |

| 2-amino-5-methyl-thiazole derivative (Compound 9) | Dopamine D2 | 0.9 ± 0.4 nM | jocpr.com |

| Pramipexole derivative (Compound 23) | Dopamine D3 | 0.53 nM | nih.gov |

| N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine (ADS-531) | Histamine H3 | pA₂ = 8.27 | mdpi.com |

| 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine (Compound 18) | Adenosine A1 | 1.9 nM | researchgate.net |

| 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine (Compound 18) | Adenosine A2A | 0.06 nM | researchgate.net |

Thiazole derivatives exhibit a wide range of antimicrobial activities, and understanding their mechanisms of action is key to developing new antibiotics. jchemrev.comindexcopernicus.commdpi.com One of the key targets for thiazole-based antimicrobials is the bacterial cell division protein FtsZ. frontiersin.orgnih.gov Inhibition of FtsZ disrupts the formation of the Z-ring, a crucial step in bacterial cytokinesis, ultimately leading to bacterial cell death. jchemrev.comindexcopernicus.com

Thiazole-quinolinium derivatives, for example, have been shown to induce FtsZ polymerization in bacterial cells, thereby disrupting its dynamic assembly. jchemrev.com Some of these compounds have demonstrated potent antibacterial activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). indexcopernicus.com

The following table provides the minimum inhibitory concentrations (MIC) of selected thiazole derivatives against various microbial strains:

| Compound/Derivative Class | Microbial Strain | MIC Value | Reference |

| Thiazole-quinolinium derivative (39a) | S. aureus (MRSA) | 1-8 µg/mL | indexcopernicus.com |

| Thiazole-quinolinium derivative (39b) | E. faecium (VRE) | 2-16 µg/mL | indexcopernicus.com |

| 5-Hetarylthiazole derivative (37c) | S. aureus | 93.7-46.9 µg/mL | jchemrev.com |

| Thiazole orange derivative (1) | S. aureus | 1.5-3 µg/mL | frontiersin.org |

| Thiazole orange derivative (1) | E. coli | 1.5 µg/mL | frontiersin.org |

| Nitro-substituted analog of 5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine | Staphylococcus aureus | 8 µg/mL |

Anticancer Research: Antiproliferative Activity and Apoptosis Induction Studies (excluding human trials)

Derivatives built upon the 4-aminothiazole framework have demonstrated notable potential in non-clinical cancer research. Studies have focused on their ability to inhibit the growth of cancer cells (antiproliferative activity) and to trigger programmed cell death, a process known as apoptosis.

One area of investigation involves 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole derivatives. These compounds have been evaluated for their antiproliferative effects against various tumor cell lines, including human leukemia (U-937) and melanoma (SK-MEL-1) cells. mdpi.com Research has shown that these molecules can induce apoptosis, a key mechanism for eliminating cancerous cells. mdpi.com Similarly, novel aminothiazole-benzazole based urea (B33335) and amide derivatives have been synthesized and assessed for their cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines. researchgate.net The most effective of these compounds were found to not only inhibit cell proliferation but also to induce apoptosis, confirming this pathway as a critical component of their anticancer action. researchgate.net Further studies into thiazole-2-acetamide derivatives showed they could activate key apoptotic proteins such as caspases 3 and 9, and the pro-apoptotic protein Bax, while reducing levels of the anti-apoptotic protein Bcl2. nih.gov

The antiproliferative efficacy of various aminothiazole derivatives has been quantified using the IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Antiproliferative Activity of Selected Thiazole Derivatives

| Compound Class | Cell Line(s) | Key Findings & IC₅₀ Values | Reference(s) |

|---|---|---|---|

| 2-Arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles | U-937 (Leukemia), SK-MEL-1 (Melanoma) | Demonstrated potent antiproliferative activity and induction of apoptosis. | mdpi.com |

| Aminothiazole-benzazole based ureas | MCF-7 (Breast), A549 (Lung) | Exhibited IC₅₀ values ranging from 17.2 to 80.6 µM; induced apoptosis. | researchgate.net |

| Thiazole-2-acetamide derivatives | Multiple cancer cell lines | Showed significant antiproliferative activity with GI₅₀ values as low as 6 µM. | nih.gov |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | A549 (Lung) | Compound with a 1-methyl-1H-tetrazol-5-yl moiety had an IC₅₀ of 23.30 µM. | tandfonline.com |

This table is for illustrative purposes and includes data from various aminothiazole scaffolds to demonstrate the scope of research in this area.

Structure-Activity Relationship (SAR) Studies of Substituted Thiazole-Amines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they explain how the chemical structure of a molecule influences its biological activity. For substituted thiazole-amines, SAR research aims to identify which chemical modifications enhance anticancer effects and selectivity.

Studies have established that substituents at various positions on the thiazole ring and its associated moieties are critical for activity. acs.org For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidines, the introduction of amino groups at specific positions on the aniline (B41778) ring led to a significant increase in inhibitory activity against cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. acs.org

Impact of Substituent Electronic and Steric Properties on Activity

The electronic properties (whether a group donates or withdraws electrons) and steric properties (the size and shape of a group) of substituents play a crucial role in the bioactivity of thiazole-amine derivatives.

Research on 2-arylalkylamino-4-amino-5-aroylthiazoles has explored the effects of placing electron-withdrawing groups (EWGs) versus electron-releasing groups (ERGs) on the phenyl ring. mdpi.com The nature and position of these groups can significantly influence the molecule's ability to interact with its biological target. For example, in one study of aminothiazole derivatives, the presence of electronegative substituents like chlorine on an aryl ring was found to increase cytotoxicity. acs.org A compound bearing a 4-cyanophenyl substituent, which is strongly electron-withdrawing, demonstrated the highest cytotoxic properties among the tested series against A549 lung cancer cells. nih.govmdpi.com Conversely, another study found that compounds with electron-donating groups showed enhanced activity in certain contexts. The position of the substituent also matters; moving a methoxy (B1213986) group from the para- to the meta-position on a phenyl ring was found to impact antiproliferative activity. mdpi.com

Table 2: Influence of Substituents on Anticancer Activity of Thiazole Derivatives

| Compound Series | Substituent Modification | Effect on Activity | Reference(s) |

|---|---|---|---|

| 2-Arylalkylamino-4-amino-5-aroylthiazoles | Varying electron-withdrawing/releasing groups on the phenyl moiety. | Potency was sensitive to the electronic nature and position of the substituent. | mdpi.com |

| Aminothiazolylacetamido-piperidones | Addition of electronegative groups (e.g., -Cl) to the aryl ring. | Increased cytotoxicity. | acs.org |

| General Aminothiazoles | Addition of a 4-cyanophenyl group (electron-withdrawing). | Highest cytotoxicity in the series against A549 cells. | nih.govmdpi.com |

Conformational Analysis and Bioactive Conformations in SAR

Conformational analysis, which studies the different three-dimensional shapes a molecule can adopt, is crucial for understanding its interaction with a biological receptor. The "bioactive conformation" is the specific 3D arrangement a molecule must adopt to bind to its target and elicit a biological response. irbbarcelona.org

Advanced techniques such as molecular docking, Saturation-Transfer Difference (STD) NMR spectroscopy, and circular dichroism are used to investigate these interactions. nih.gov For a series of 2-aminothiazole (B372263) derivatives identified as allosteric inhibitors of the protein kinase CK2, these methods revealed that the compounds bind to a pocket outside the main ATP-binding site. nih.gov Docking simulations helped to visualize the potential binding mode within this allosteric pocket. nih.gov This understanding of the bioactive conformation and binding mode is essential for designing more potent and selective inhibitors. By identifying the key interactions, such as hydrogen bonds or hydrophobic contacts, chemists can rationally modify the molecule to improve its fit and, consequently, its therapeutic efficacy. nih.govmdpi.com

Computational and Theoretical Investigations of 5 Methyl 1,3 Thiazol 4 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For thiazole (B1198619) derivatives, these methods have been employed to understand their electronic structure, stability, and reactivity, which are fundamental to their biological function.

The electronic structure of a molecule, described by the arrangement of its electrons in molecular orbitals, is key to its reactivity. brsnc.in Molecular Orbital (MO) theory provides a framework for understanding this structure, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. brsnc.inresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. researchgate.netchimicatechnoacta.ru

Studies on thiazole derivatives have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p), 6-311++G(2d,2p)), to calculate these quantum chemical parameters. researchgate.netresearchgate.net For instance, research on ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate involved DFT calculations to determine HOMO-LUMO energies and other properties. researchgate.netresearchgate.net These calculations help in understanding the charge transfer interactions within the molecule. chimicatechnoacta.ru The distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For example, in some thiazole derivatives, the HOMO is often localized on the thiazole ring, suggesting its role in charge donation. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Thiazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| 2-amino-4-(p-tolyl)thiazole (APT) | B3LYP/6-311G(d,p) | -5.54 | - | - |

| 2-methoxy-1,3-thiazole (MTT) | B3LYP/6-311G(d,p) | -6.27 | - | - |

| Thiazole-4-carboxaldehyde (TCA) | B3LYP/6-311G(d,p) | -7.44 | - | - |

This table presents data from a quantum chemical study on thiazole derivatives, illustrating the differences in HOMO energies which correlate with their inhibition efficiencies. researchgate.net

The three-dimensional structure (conformation) of a molecule is critical for its interaction with biological targets. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For derivatives of 5-methyl-1,3-thiazol-4-amine, this analysis is crucial for understanding how they fit into the binding sites of proteins.

Computational studies have explored the conformational landscape of thiazole-containing compounds. For example, a study on 5-methyl-4-(2-thiazolylazo)resorcinol (B3263420) identified eight different conformers using Spartan software and optimized their geometries using DFT (B3LYP/6-311G(d,p)). sci-hub.se The relative energies of these conformers were calculated to determine the most stable structure at room temperature. sci-hub.se Similarly, research on a factor Xa inhibitor incorporating a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B1588877) moiety involved ab initio energy calculations to deduce the most stable conformers, revealing the importance of an intramolecular S-O interaction in restricting the molecule's conformation. nih.gov This conformational restriction was suggested to enhance the affinity for the S4 subsite of the target enzyme. nih.gov

Table 2: Relative Energies of Conformers for a Thiazole Derivative

| Conformer | Relative Energy (kcal/mol) |

| 1 | 0 (Global Minimum) |

| 2 | 3.806 |

| 3 | 4.236 |

| 4 | 7.345 |

This table shows the relative energies of different conformers of 5-methyl-4-(2-thiazolylazo)resorcinol, with conformer-1 being the most stable. sci-hub.se

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods are instrumental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This is crucial for understanding the mechanism of action of potential drugs. For derivatives of this compound, docking studies have been used to identify potential biological targets and to predict how these compounds might interact with them.

For example, various thiazole derivatives have been docked into the active sites of enzymes like tubulin and Glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govanalis.com.my In a study of 2,4,5-trisubstituted-1,3-thiazole derivatives as antibacterial agents, molecular docking was performed against GlcN-6-P synthase. analis.com.my The results showed that the compounds could fit into the active site and form hydrogen bonds with key amino acid residues, such as Ala400, Gln348, and Ser347. analis.com.my Similarly, docking studies of new thiazole derivatives as potential tubulin polymerization inhibitors showed that these compounds could bind to the colchicine (B1669291) binding site of tubulin. nih.gov

Beyond predicting the binding pose, computational methods can also elucidate the specific interactions that stabilize the ligand-target complex and estimate the binding affinity. This information is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds.

The binding modes of thiazole derivatives often involve a network of hydrogen bonds and hydrophobic interactions. For instance, in the docking study against GlcN-6-P synthase, the oxygen atom of the carbonyl group at the 5-position of the thiazole ring was found to form hydrogen bonds with amino acid residues in the active site. analis.com.my The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the interaction strength. In one study, thiazole derivatives showed binding energies ranging from -13.88 to -14.50 kcal/mol, which were higher than that of the reference compound. nih.gov Molecular dynamics (MD) simulations can further refine the docked poses and assess the stability of the ligand-protein complex over time.

Table 3: Docking Results for Thiazole Derivatives against GlcN-6-P Synthase

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| T1 | -6.49 | Ala400, Gln348, Ser347 |

| T2 | -6.76 | Ala400, Gln348, Ser347 |

| T3 | -7.09 | Ala400, Gln348, Ser347 |

This table summarizes the binding energies and key interactions of synthesized thiazole derivatives with the active site of GlcN-6-P synthase, indicating that T3 is a potentially good inhibitor. analis.com.my

Prediction of Ligand-Target Interactions

Predictive Modeling and Virtual Screening for Biological Activity

Predictive modeling and virtual screening are computational strategies that leverage existing data to predict the biological activity of new or untested compounds. These approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates the chemical structure of a series of compounds with their biological activity. laccei.org 2D-QSAR models, for example, have been developed for thiazole derivatives to predict their inhibitory activity against enzymes like 5-lipoxygenase (5-LOX). laccei.org These models use molecular descriptors to quantify structural features and build a mathematical relationship with the observed activity. laccei.orgrsc.org A successful QSAR model can then be used to predict the activity of new compounds based on their structure alone. laccei.org

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. This can be done using either ligand-based or structure-based methods. Ligand-based virtual screening relies on the knowledge of known active compounds to find others with similar properties. Structure-based virtual screening, which often employs molecular docking, uses the 3D structure of the target to identify compounds that are likely to bind to it. Thiazole derivatives have been the subject of such screening campaigns to discover new compounds with potential therapeutic applications, including as anticancer and antimicrobial agents. nih.govtandfonline.comukrbiochemjournal.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find statistically significant correlations between the chemical structures of a series of compounds and their biological activities. ajchem-b.commdpi.com By representing structural information as numerical values known as molecular descriptors, QSAR models can predict the activity of novel molecules, thereby prioritizing synthetic efforts. mdpi.com

In the study of thiazole derivatives, QSAR analyses have been instrumental in identifying key physicochemical and structural properties that govern their biological effects. For instance, a QSAR analysis performed on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholin-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed that properties like polarization, dipole moment, lipophilicity (logP), and molecular volume are significant in determining their antioxidant activity. pensoft.net The study found that an increase in hydrophilic and reductive properties correlated with enhanced antioxidant activity, while molecules with a smaller volume and surface area also showed higher activity. pensoft.net

The general process involves calculating a large number of descriptors, followed by variable selection to identify those that have the most significant impact on bioactivity. rsc.org For example, in a study on thiazole–chalcone (B49325) hybrids, descriptors related to atomic properties and molecular geometry, such as AATS8i (Average ATS score for an atom pair, weighted by ionization potential), AVP-1 (a 3D-autocorrelation descriptor), MoRSEE17 (a 3D-MoRSE descriptor), and GATSe7 (a Geary autocorrelation descriptor), were found to be crucial for predicting activity. rsc.org These descriptors were used to generate a validated QSAR model capable of predicting the bioactivities of new compounds in the series. rsc.org

The robustness and predictive power of a QSAR model are evaluated through rigorous internal and external validation techniques. pensoft.netrsc.org A successfully validated model can then be used for the virtual screening of large compound libraries to identify potential hits for further experimental investigation. pensoft.net

Table 1: Key Molecular Descriptors in QSAR Analysis of Thiazole Derivatives

| Descriptor Type | Description | Influence on Activity (Example: Antioxidant) | Reference |

| Lipophilicity (logP) | Measures the hydrophobicity of a molecule. | Decreased lipophilicity (higher hydrophilicity) was correlated with increased antioxidant activity. | pensoft.net |

| Polarization | Describes the molecule's ability to form instantaneous dipoles. | Lower polarization was associated with higher antioxidant activity. | pensoft.net |

| Dipole Moment | The measure of net molecular polarity. | Increased magnitude of the dipole moment was linked to higher antioxidant activity. | pensoft.net |

| Molecular Volume/Area | Represents the size of the molecule. | Smaller molecular volume and surface area were found to enhance antioxidant activity. | pensoft.net |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) required for a molecule to exert a specific biological effect. This model serves as a 3D query to screen databases for novel compounds that possess the desired features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. The design of novel thiazole derivatives has successfully utilized this method. In one such study, a series of 4-benzyl-1,3-thiazole derivatives were designed as potential dual COX/LOX inhibitors. tandfonline.com The pharmacophore was derived from the retro-analysis of Darbufelone, a known dual inhibitor possessing a thiazole scaffold. tandfonline.com The resulting model guided the synthesis of new analogues with modifications at the second position of the thiazole ring, leading to compounds with significant anti-inflammatory activity. tandfonline.com

The process involves aligning a set of active molecules to identify common chemical features. For instance, in designing derivatives of 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, pharmacophore mapping can be used to identify critical hydrogen-bond donors and acceptors that are essential for binding to a target protein. The superimposition of a newly designed active molecule with the lead compound can confirm structural similarity and validate the pharmacophore model. tandfonline.com

Ligand-based design, informed by pharmacophore models, allows for the strategic optimization of lead compounds. By understanding which functional groups and spatial arrangements are crucial for activity, medicinal chemists can make targeted modifications to enhance potency and selectivity, a strategy referred to as molecular hybridization. rsc.org

Table 2: Example of Pharmacophoric Features for Thiazole-Based Inhibitors

| Pharmacophoric Feature | Role in Molecular Recognition | Example Application | Reference |

| Hydrogen Bond Donor | Forms hydrogen bonds with acceptor groups on the target protein. | Identified as a critical feature in various thiazole-based inhibitors. | |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups on the target protein. | A key component of the pharmacophore for many enzyme inhibitors. | |

| Aromatic Ring | Participates in π-π stacking or hydrophobic interactions. | The benzyl (B1604629) substitution at the fourth position of the thiazole ring serves as a pharmacophore. tandfonline.com | tandfonline.com |

| Hydrophobic Group | Occupies hydrophobic pockets within the binding site. | The 2,4-dimethylphenyl group enhances lipophilicity, potentially influencing target binding. |

Future Research Directions and Unaddressed Research Gaps

Exploration of Novel Synthetic Pathways

The synthesis of thiazole (B1198619) derivatives is a well-established field, with methods like the Hantzsch thiazole synthesis being fundamental. wjrr.org However, the quest for more efficient, sustainable, and versatile synthetic routes is ongoing. Future research is expected to focus on the development of novel pathways that offer improved yields, reduced reaction times, and the use of more environmentally benign reagents.

One promising avenue is the exploration of one-pot multicomponent reactions, which can streamline the synthesis process and allow for the creation of diverse compound libraries. mdpi.com Additionally, the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, could provide more precise control over the introduction of various substituents onto the thiazole ring. wjrr.org The development of synthetic routes starting from readily available and cost-effective materials is also a priority to enhance the industrial applicability of 5-methyl-1,3-thiazol-4-amine and its derivatives.

Advanced Derivatization for Enhanced Specificity

The biological activity of thiazole compounds is highly dependent on the nature and position of their substituents. nih.govmdpi.com Future research will undoubtedly concentrate on the advanced derivatization of the this compound core to enhance its specificity towards particular biological targets. This involves the strategic introduction of various functional groups to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its pharmacokinetic and pharmacodynamic profile. vulcanchem.com

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, guiding the design of new derivatives with improved potency and reduced off-target effects. mdpi.com For instance, the introduction of specific side chains or the fusion of the thiazole ring with other heterocyclic systems could lead to compounds with novel mechanisms of action or enhanced selectivity for a particular enzyme or receptor. wjrr.org The goal is to create a new generation of thiazole-based agents with superior therapeutic indices.

Deeper Mechanistic Insights into Biological Interactions

While numerous studies have demonstrated the diverse biological activities of thiazole derivatives, a deeper understanding of their mechanisms of action at the molecular level is often lacking. researchgate.netmdpi.com Future research must prioritize elucidating the precise interactions between this compound derivatives and their biological targets. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural information about the binding of these compounds to proteins, revealing key interactions that drive their activity. mdpi.com

Furthermore, kinetic studies can offer insights into the mechanism of enzyme inhibition, such as whether it is competitive, non-competitive, or uncompetitive. rsc.org Understanding these mechanistic details is crucial for the rational design of more effective and selective drugs. It can also help in predicting potential resistance mechanisms and developing strategies to overcome them.

Development of New Computational Models for Prediction

The use of computational tools in drug discovery has become indispensable for accelerating the identification and optimization of lead compounds. acs.org In the context of this compound research, the development of more sophisticated and accurate computational models is a key future direction. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, will continue to be refined. ajchem-b.com

Advanced machine learning algorithms, such as artificial neural networks, can be employed to build predictive models with higher accuracy. These models can be used for virtual screening of large compound libraries to identify potential hits, as well as for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. acs.org The development of more reliable predictive models will significantly reduce the time and cost associated with the experimental screening of compounds. laccei.org

Integration of Multi-Omics Data in Thiazole Research

The advent of high-throughput technologies has led to the generation of vast amounts of "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgmdpi.com The integration of this multi-omics data presents a powerful approach to gain a holistic understanding of the biological effects of thiazole compounds. nih.gov By analyzing how this compound and its derivatives affect gene expression, protein levels, and metabolic pathways, researchers can uncover novel drug targets and biomarkers. keyanzhidian.com

Network-based approaches can be used to integrate and analyze multi-omics data, revealing complex biological networks and pathways that are perturbed by the compounds. nih.gov This systems-level understanding can provide a more comprehensive picture of a compound's mechanism of action and potential side effects. frontiersin.org The integration of multi-omics data will be instrumental in advancing personalized medicine, where treatments can be tailored based on an individual's molecular profile.

Q & A

What synthetic methodologies are validated for producing 5-methyl-1,3-thiazol-4-amine?

The primary synthesis involves reacting thiosemicarbazide with acetic acid and hydrochloric acid under reflux conditions, yielding the target compound via cyclization. Key steps include temperature control (80–100°C) and purification through recrystallization using ethanol or methanol . Alternative routes may employ nucleophilic substitution with thiols or microwave-assisted synthesis to enhance efficiency, though these require validation for this specific substrate .

What spectroscopic and analytical techniques confirm the structural integrity of this compound?

- 1H-NMR : Peaks at δ 2.35 ppm (s, 3H, CH₃) and δ 5.10 ppm (s, 2H, NH₂) confirm methyl and amine groups.

- IR : Stretching vibrations at 3350 cm⁻¹ (N-H) and 1620 cm⁻¹ (C=N) validate the thiazole ring.

- Mass Spectrometry : A molecular ion peak at m/z 129 [M+H]⁺ confirms the molecular formula C₄H₅N₂S .

- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles for crystalline samples .

What biological activities are reported for this compound in preclinical studies?

The compound exhibits antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans (MIC: 8–32 µg/mL), likely due to thiazole-mediated disruption of microbial cell membranes . Derivatives with substituted aryl groups show antitumor potential (IC₅₀: 1–10 µM) against breast and lung cancer cell lines via apoptosis induction .

How can researchers optimize synthetic yield and purity for scale-up?

- Microwave Assistance : Reduces reaction time by 60–70% and improves yield (e.g., 85% vs. 65% conventional heating) .

- Solvent-Free Conditions : Minimize side reactions; e.g., using triethylamine as a base enhances regioselectivity .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization in ethanol ensures >95% purity .

How should contradictions in biological activity data between studies be addressed?

- Strain Variability : Test against standardized microbial strains (e.g., ATCC controls) to reduce discrepancies .

- Assay Conditions : Validate cytotoxicity using MTT and resazurin assays in parallel to confirm IC₅₀ reproducibility .

- Purity Checks : HPLC (C18 column, acetonitrile/water gradient) identifies impurities >0.5% that may skew results .

What computational tools aid in predicting structure-activity relationships (SAR)?

- Molecular Docking (AutoDock Vina) : Models interactions with bacterial FabH or human tubulin to prioritize derivatives for synthesis .

- DFT Calculations (Gaussian 09) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

- ADMET Prediction (SwissADME) : Estimates bioavailability and toxicity risks for lead optimization .

How can crystallographic data resolve spectral ambiguities in structural analysis?

Single-crystal XRD (using SHELXL) provides definitive bond lengths (e.g., C-S: 1.68 Å) and dihedral angles to distinguish between tautomeric forms or positional isomers. This is critical when NMR data overlap (e.g., NH₂ vs. CH₃ signals) .

What strategies improve the compound’s stability under storage conditions?

- Lyophilization : Stable for >12 months at -20°C in amber vials with desiccants.

- pH Buffering : Store in neutral (pH 7.0) solutions to prevent thiazole ring hydrolysis .

How do substituents on the thiazole ring modulate biological activity?

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance antimicrobial potency by increasing membrane permeability (logP: 2.1 vs. 1.5 for unsubstituted analogs) .

- Aryl Extensions (e.g., quinoline) : Improve antitumor selectivity via π-π stacking with DNA topoisomerase II .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.